molecular formula C8H9N3 B8348110 5-(3-Pyridyl)-2-pyrazoline

5-(3-Pyridyl)-2-pyrazoline

Cat. No. B8348110
M. Wt: 147.18 g/mol
InChI Key: KDIZSVBOMFWYJU-UHFFFAOYSA-N
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Patent
US07728018B2

Procedure details

Under N2 atmosphere, hydrazine hydrate (3.65 mL, 2 equiv.) was added to a solution of 3-(3-pyridyl)acrolein (5.0 g) in t-BuOH (25 mL). The mixture was refluxed for 3 days, followed by evaporation under reduced pressure. The residue was taken up in DCM and washed with 5% aqueous NaHCO3. The organic phase was dried over Na2SO4 and evaporated under reduced pressure. This gave 5.0 g of a red oil, containing 74% of the anticipated product and 26% of the hydrazone intermediate that failed to undergo ring-closure. This material was used in subsequent steps without further purification. Characteristic pyrazoline signals in 1H NMR (400 MHz, CDCl3): δ 2.63-2.75 (m, 1H), 3.13-3.25 (m, 1H) 4.72-4.82 (m, 1H), 6.85 (br s, 1H).
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[CH:11][CH:12]=O)[CH:5]=1>CC(O)(C)C>[N:2]1[NH:3][CH:10]([C:6]2[CH:5]=[N:4][CH:9]=[CH:8][CH:7]=2)[CH2:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.65 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
followed by evaporation under reduced pressure
WASH
Type
WASH
Details
washed with 5% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
This gave 5.0 g of a red oil, containing 74% of the anticipated product and 26% of the hydrazone intermediate that
CUSTOM
Type
CUSTOM
Details
This material was used in subsequent steps without further purification

Outcomes

Product
Name
Type
Smiles
N=1NC(CC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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